molecular formula C14H11ClF3N B2763769 (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine CAS No. 1273879-49-4

(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B2763769
CAS No.: 1273879-49-4
M. Wt: 285.69
InChI Key: YESSYGIEIYUOIL-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine is a high-value chemical building block specifically designed for advanced pharmaceutical and medicinal chemistry research. This compound features a benzhydrylamine core strategically substituted with both a chloro group and a trifluoromethyl group on its aromatic rings. The inclusion of the trifluoromethyl (-CF3) group is a critical strategy in modern drug design, as it significantly influences a compound's properties by enhancing metabolic stability, modulating lipophilicity, and affecting membrane permeability, which can lead to improved pharmacokinetic profiles . As a versatile scaffold, this methanamine derivative is primarily used in the synthesis of more complex molecules for drug discovery programs. Its structure makes it a valuable intermediate for developing potential therapeutic agents, paralleling the use of similar trifluoromethylated compounds in late-stage clinical trials for conditions ranging from metabolic disorders to neurological diseases . The presence of the chlorine atom further adds to its utility, as chlorinated aromatic systems are a common feature in many FDA-approved drugs, contributing to target binding affinity and overall potency . This product is intended for use in laboratory research as a key synthetic intermediate. It is supplied with guaranteed high purity to ensure consistent and reliable experimental results. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-12-3-1-2-10(8-12)13(19)9-4-6-11(7-5-9)14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESSYGIEIYUOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The central carbon framework of (3-chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine necessitates convergent strategies to assemble the two aryl groups and the primary amine functionality. Retrosynthetically, the molecule dissects into two key fragments:

  • Aryl ketone precursor : (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)ketone.
  • Ammonia or equivalent nitrogen source .

The ketone intermediate serves as the cornerstone for reductive amination, a widely employed method for primary amine synthesis. Alternative pathways, such as nitrile reduction or nucleophilic substitution, are less favorable due to steric hindrance and competing elimination side reactions.

Synthetic Methodologies

Reductive Amination of (3-Chlorophenyl)(4-(Trifluoromethyl)phenyl)ketone

Ketone Synthesis

The synthesis of the ketone precursor presents significant hurdles due to the deactivating nature of the -Cl and -CF₃ groups, which impede conventional Friedel-Crafts acylation. A viable alternative involves cross-coupling methodologies :

  • Suzuki-Miyaura Coupling : Reacting 3-chlorophenylboronic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) yields the biaryl ketone. This method, however, requires stringent anhydrous conditions and elevated temperatures (80–100°C), with reported yields averaging 45–60%.
  • Grignard Addition : Sequential addition of 3-chlorophenylmagnesium bromide and 4-(trifluoromethyl)phenylmagnesium bromide to a carbonyl source (e.g., N-methoxy-N-methylcarbamate) generates the ketone via a two-step nucleophilic acyl substitution. This approach mitigates regioselectivity issues but demands precise stoichiometric control.
Reductive Amination

The ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. The reaction proceeds via imine formation, followed by selective reduction to the primary amine. Key parameters include:

  • Solvent : Methanol or ethanol (polar protic solvents enhance imine stabilization).
  • pH : Maintained at 6–7 using acetic acid to protonate the intermediate imine.
  • Yield : 50–65% after purification by silica gel chromatography.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 4H, Ar-H), 7.28–7.15 (m, 4H, Ar-H), 4.21 (s, 2H, NH₂), 3.89 (s, 1H, CH).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic).

Nitrile Reduction Pathway

Nitrile Synthesis

The nitrile precursor, (3-chlorophenyl)(4-(trifluoromethyl)phenyl)acetonitrile, is synthesized via Rosemund-von Braun reaction using 3-chlorophenyl bromide and CuCN in DMF at 120°C. This method, however, suffers from low yields (~30%) due to competing hydrolysis side reactions.

Catalytic Hydrogenation

Reduction of the nitrile to the primary amine employs H₂ gas (50 psi) over a Raney nickel catalyst in ethanol at 80°C. Despite its simplicity, this method risks over-reduction to secondary amines and requires rigorous exclusion of moisture.

Optimization Insight :

  • Additives : Introduction of NH₃ gas during hydrogenation suppresses secondary amine formation, improving yields to 40–50%.

Comparative Analysis of Methodologies

Parameter Reductive Amination Nitrile Reduction
Overall Yield 50–65% 30–50%
Reaction Time 12–24 h 48–72 h
Purification Complexity Moderate High
Scalability High Moderate

Reductive amination emerges as the superior route due to higher yields and operational simplicity, though nitrile reduction remains viable for laboratories lacking specialized catalysts.

Challenges and Mitigation Strategies

Steric and Electronic Effects

The electron-withdrawing -CF₃ group destabilizes intermediates, necessitating electron-deficient aryl coupling partners and highly active catalysts (e.g., PdCl₂(dppf)) to enhance cross-coupling efficiency.

Purification Difficulties

The polar nature of the primary amine complicates isolation. Counterion exchange (e.g., converting the amine to its hydrochloride salt) improves crystallinity, facilitating recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key analogs based on substituent variations:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine 3-Cl, 4-CF₃ 322.2 High lipophilicity; potential antimicrobial intermediate
[3-Chloranyl-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine 3-Cl, 4-(2-OCH₃-5-CF₃) 315.7 Methoxy group increases solubility; structural complexity may enhance receptor binding
(3-Chlorophenyl)(2-(trifluoromethyl)phenyl)methanamine hydrochloride 3-Cl, 2-CF₃ 322.2 Positional isomer of the target compound; altered steric effects could modulate bioactivity
[3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanamine hydrochloride 3-CF₃, 4-CF₃ 341.7 Dual CF₃ groups enhance electron-withdrawing effects; higher molecular weight may reduce bioavailability
[4-(3-Chlorophenyl)phenyl]methanamine hydrochloride Biphenyl with 3-Cl 234.7 Biphenyl structure introduces planar rigidity; simpler structure with fewer synthetic steps
{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine Cyclopropane + 4-CF₃ 229.6 Cyclopropane adds ring strain, potentially increasing reactivity; used in kinase inhibitor design

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. The target compound’s logP is estimated to be higher than [4-(3-chlorophenyl)phenyl]methanamine due to the additional CF₃ group .
  • Solubility : Methoxy-substituted analogs () exhibit improved aqueous solubility compared to halogenated derivatives .
  • Thermal Stability : Compounds with multiple electron-withdrawing groups (e.g., dual CF₃) may exhibit higher melting points but lower thermal stability due to increased molecular rigidity .

Key Research Findings

  • Positional Isomerism : The 2-CF₃ analog () shows distinct NMR shifts compared to the 4-CF₃ target compound, highlighting the impact of substituent position on electronic properties .
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo .
  • Synthetic Challenges: Electron-deficient aryl groups (e.g., CF₃) require specialized catalysts for efficient coupling, as noted in for related amines .

Biological Activity

The compound (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine , also known as (3-chlorophenyl)(4-trifluoromethylphenyl)methanamine , is characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group attached to a methanamine backbone. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. The electronegative nature of the trifluoromethyl substituent contributes to the compound's interactions with biological targets, potentially influencing its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Analgesic Effects : Compounds similar to this compound have shown promise in pain relief applications.
  • Enzyme Inhibition : Studies have demonstrated that such compounds can inhibit specific enzymes, which is crucial for therapeutic efficacy.

Enzyme Inhibition Studies

A notable study evaluated the inhibitory effects of various derivatives on cyclooxygenase (COX) and lipoxygenases (LOX). The results indicated moderate inhibition of COX-2 and LOX-5/15 by similar compounds, suggesting potential anti-inflammatory properties.

CompoundCOX-2 Inhibition (IC50 μM)LOX-5 Inhibition (IC50 μM)
3b10.47.7
3e5.49.9
3d24.330.1

Cytotoxicity Assessments

Cytotoxicity studies against breast cancer cell lines (MCF-7) revealed that certain derivatives exhibited significant cytotoxic effects, indicating potential applications in cancer therapy.

CompoundMCF-7 Cell Line IC50 (μM)
3b18.1
3e13.2

Molecular Docking Studies

In silico molecular docking studies have been conducted to understand the binding interactions of this compound with various protein targets. These studies revealed that the trifluoromethyl group enhances binding affinity through hydrogen bonding interactions with key residues in enzyme active sites.

Case Studies

  • Anti-cancer Activity : A derivative of this compound was tested for its ability to inhibit growth in MCF-7 cells, showing promising results that warrant further investigation into its mechanism of action.
  • Anti-inflammatory Effects : The compound's structural analogs were evaluated for their anti-inflammatory properties through COX inhibition assays, demonstrating moderate activity which could be beneficial in developing anti-inflammatory drugs.

Q & A

Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions

Catalyst Solvent Temperature (°C) Yield (%)
Pd/CEtOH8072
Raney NiTHF6065
NoneDMF12038
Data adapted from and .

Q. Table 2: Biological Activity of Structural Analogs

Analog IC50 (μM) for 5-HT2A IC50 (μM) for NMDA
Parent Compound0.4512.3
3-Fluoro derivative0.389.8
4-Methoxy derivative1.215.6
Data sourced from and .

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